1-(Cyclopropylmethyl)piperidin-4-ol
Overview
Description
1-(Cyclopropylmethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The compound features a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the fourth position of the ring. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 1-(Cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . This interaction results in the blockade of the CCR5 receptor, which can prevent HIV-1 entry into cells .
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, it prevents the interaction between the virus and the receptor, thereby inhibiting the virus’s ability to infect cells .
Result of Action
The primary result of the action of this compound is the prevention of HIV-1 entry into cells . By acting as an antagonist to the CCR5 receptor, it inhibits the virus’s ability to infect cells, potentially slowing the progression of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)piperidin-4-ol has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, a seven transmembrane G-protein coupled receptor family, which has been identified as the essential co-receptor in the process of HIV-1 entry . The compound’s antagonistic activities against CCR5 have been evaluated, suggesting its role in biochemical reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the CCR5 receptor. It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . Therefore, the blockade of the CCR5 receptor by this compound could potentially treat HIV-1 infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CCR5 receptor. All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 4-piperidone under reductive amination conditions . The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)piperidin-4-ol undergoes several types of chemical reactions due to its reactive hydroxyl and amine functionalities. Some notable reactions include:
Scientific Research Applications
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: A compound with antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8-9,11H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYFGTGOZKQLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613698 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-44-5 | |
Record name | 1-(Cyclopropylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63463-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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